2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide features a benzofuro[3,2-d]pyrimidin core, a heterocyclic system fused with a benzofuran moiety. Key structural elements include:
- Pyrimidine substituent: A 3-isopropoxypropyl group at the 3-position, introducing both ether and alkyl functionalities.
- Thioether linkage: A sulfur atom bridges the pyrimidine core to an acetamide group.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-16(2)31-13-7-12-28-24(30)23-22(19-10-4-5-11-20(19)32-23)27-25(28)34-15-21(29)26-17-8-6-9-18(14-17)33-3/h4-6,8-11,14,16H,7,12-13,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZVYXUWZYEKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuro[3,2-d]pyrimidine core.
- A thio linkage connecting to an acetamide derivative.
- Substituents such as isopropoxypropyl and methylthio groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro assays. Notable findings include:
- Antimycotic Activity
- Mechanism of Action
- Structure-Activity Relationship (SAR)
Case Studies
Several studies have evaluated the biological activity of similar compounds with structural analogs:
- Study on Dihydropyrimidine Derivatives
- Comparative Analysis with Fluconazole
Data Table: Biological Activity Summary
| Activity Type | Test Organism | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Antifungal | Candida albicans | 8 | Better than fluconazole (16 µg/mL) |
| Antifungal | Aspergillus flavus | 16 | Comparable |
| Antifungal | Aspergillus niger | 32 | Comparable |
Comparison with Similar Compounds
Core Structure Variations
The benzofuropyrimidin core distinguishes the target compound from analogs with thienopyrimidin (thiophene-fused) or isoindoline-dione cores. Core variations influence electronic properties, solubility, and binding affinity:
Substituent Analysis
Pyrimidine Substituents
Substituents at the pyrimidine’s 3-position modulate steric bulk and electronic effects:
Acetamide Substituents
The aryl group on the acetamide tail influences target selectivity and pharmacokinetics:
Q & A
Q. What are the key synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, alkylation, and coupling reactions. For example, a benzofuropyrimidinone core can be synthesized via cyclocondensation of substituted benzofuran precursors with thiourea derivatives under acidic conditions. Thioether linkages (e.g., the 2-thioacetamide group) are introduced via nucleophilic substitution using mercaptoacetic acid derivatives. Critical conditions include:
- Temperature control : Reactions often proceed at 0–5°C to avoid side-product formation (e.g., during Knoevenagel condensations) .
- Catalysts : Piperidine or acetic acid is used to facilitate imine or hydrazone formation .
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) and recrystallization ensure >95% purity .
Q. How is the compound’s structural identity confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–175 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, S-H stretches at 2550–2600 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or receptor-binding assays):
- Enzyme inhibition : Use fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (IC50 determination) .
- Solubility/DMSO stability : Pre-screen compound stability in DMSO (1–10 mM stocks) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can contradictions in synthetic yield data across different methods be resolved?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:
- Factor screening : Vary temperature, solvent polarity, and catalyst loading (e.g., central composite design) .
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dimerization or oxidation products) .
Q. How to design an experimental setup for studying pharmacokinetics in preclinical models?
- Methodological Answer : Adopt a randomized block design with split-split plots for multi-variable analysis:
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking software (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand protocols .
- MD simulations (GROMACS) : Simulate binding stability (50–100 ns trajectories, RMSD/RMSF analysis) .
- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG < -7 kcal/mol suggests strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
